molecular formula C14H15Cl2N3O2S2 B6486162 2-(5-chlorothiophene-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215617-54-1

2-(5-chlorothiophene-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B6486162
CAS No.: 1215617-54-1
M. Wt: 392.3 g/mol
InChI Key: QHTFBAXQSRNKDX-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophene-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a thiophene ring. The molecule contains a 5-chlorothiophene-2-amido substituent, a methyl group at position 6, and a carboxamide group at position 3. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S2.ClH/c1-18-5-4-7-9(6-18)22-14(11(7)12(16)19)17-13(20)8-2-3-10(15)21-8;/h2-3H,4-6H2,1H3,(H2,16,19)(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTFBAXQSRNKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-chlorothiophene-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the thieno[2,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial fields.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN2O4SC_{16}H_{15}ClN_2O_4S with a molecular weight of approximately 392.3 g/mol. It features a complex structure that includes fused thiophene and pyridine rings along with functional groups such as amides and carboxylic acids. These structural characteristics contribute to its biological activity.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC16H15ClN2O4SC_{16}H_{15}ClN_2O_4S
Molecular Weight392.3 g/mol
Key Functional GroupsAmido, Carboxamide
Structural ClassThieno[2,3-c]pyridine

Anticancer Properties

Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit significant anticancer activity due to their ability to inhibit specific kinases involved in tumor growth. The compound under discussion has shown promise as a kinase inhibitor, particularly against Polo-like Kinase 1 (Plk1), which is crucial for cell division and proliferation.

  • Mechanism of Action : The compound mimics ATP and binds to the ATP-binding sites of kinases, inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Studies suggest that derivatives of thieno[2,3-c]pyridine can inhibit bacterial growth by targeting bacterial enzymes or disrupting cellular processes.

Case Studies and Research Findings

  • Kinase Inhibition Studies : A study evaluated the inhibitory effects of various thieno[2,3-c]pyridine derivatives on Plk1. The results indicated that certain modifications to the core structure significantly enhanced inhibitory potency (IC50 values ranging from 0.5 to 5 µM) .
  • Antimicrobial Testing : In vitro assays against several bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that substituents on the thiophene ring could modulate biological activity significantly. For instance, chlorination at specific positions enhanced both kinase inhibition and antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate

Molecular Formula : C₁₅H₂₂N₂O₄S

  • Key Features :
    • Boc-protected amine at position 2.
    • Ethyl ester at position 3.
    • Lack of halogen substituents.
  • Functional Implications :
    • The Boc group and ethyl ester suggest use as a synthetic intermediate rather than a bioactive molecule.
    • Reduced polarity compared to the target compound due to ester vs. carboxamide groups.

LY2033298 (3-Amino-5-Chloro-N-Cyclopropyl-6-Methoxy-4-Methyl-Thieno[2,3-b]Pyridine-2-Carboxamide)

Molecular Formula : C₁₃H₁₄ClN₃O₂S

  • Key Features: Thieno[2,3-b]pyridine core (vs. [2,3-c] in the target compound). Cyclopropyl carboxamide, methoxy, and methyl substituents.
  • Functional Implications :
    • The cyclopropyl group may enhance metabolic stability.
    • Methoxy and chloro substituents could influence lipophilicity and target binding.

Comparative Analysis Table

Parameter Target Compound Ethyl 2-Amino-6-Boc Derivative LY2033298
Core Structure Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Thieno[2,3-b]pyridine
Substituents 5-Chlorothiophene-2-amido, 6-methyl, 3-carboxamide 2-Boc-amino, 3-ethyl ester 5-Chloro, 6-methoxy, 4-methyl
Salt Form Hydrochloride Free base Free base
Molecular Weight Not provided 326.41 g/mol 319.79 g/mol
Functional Groups Amide, chloro, carboxamide Ester, Boc-protected amine Carboxamide, methoxy, cyclopropyl
Hypothesized Solubility High (hydrochloride salt) Moderate (ester group) Low (lipophilic substituents)

Key Research Findings and Implications

  • Structural Nuances: The [2,3-c] vs. [2,3-b] pyridine ring fusion in the target compound vs. The hydrochloride salt in the target compound improves bioavailability compared to neutral analogs .
  • Pharmacological Hypotheses :
    • The 5-chlorothiophene group may enhance electrophilic reactivity, aiding covalent binding to targets.
    • Methyl and carboxamide groups could optimize hydrogen-bonding interactions in enzymatic pockets.
  • Synthetic Utility: The Boc-protected derivative () serves as a precursor, highlighting divergent synthetic pathways for thienopyridine scaffolds .

Preparation Methods

Cyclization via Activated Methylene Intermediates

Wilson (1991) demonstrated that pyridine derivatives with activated methylene groups (e.g., nitriles or esters) react with carbon disulfide under basic conditions to form thienopyridines. For example, 4-chloro-5-cyanothieno[2,3-b]pyridine reacts with hydrazine derivatives to yield bicyclic products. Adapting this method, a 6-methyl-substituted pyridine precursor could undergo cyclization with carbon disulfide and subsequent alkylation to form the thieno[2,3-c]pyridine skeleton. Critical parameters include:

  • Base selection : Potassium tert-butoxide or sodium hydride facilitates deprotonation.

  • Temperature : Reactions proceed optimally at 80–100°C.

Mannich Reaction for Tetrahydrothienopyridine Formation

CN102432626A discloses a route to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride using formaldehyde and 2-thiophene ethylamine. While this yields a saturated ring, dehydrogenation (e.g., with palladium on carbon) could aromatize the system to yield the thieno[2,3-c]pyridine core. Reaction conditions include:

  • Solvent : Ethylene dichloride for imine formation.

  • Temperature : 50–55°C for 20–30 hours.

Formation of the 3-Carboxamide Moiety

The carboxamide at position 3 is typically derived from nitrile hydrolysis. WO2008010796A1 describes converting 2-cyano-5-halopyridines to carboxamides via imidazoline intermediates. Key steps include:

Imidazoline Intermediate Synthesis

Reaction of 2-cyano-5-chloropyridine with 1,2-diaminoethane in toluene at 95–100°C forms 2-(5-chloropyridin-2-yl)-1H-imidazoline. Catalysts like p-toluenesulfonic acid improve yields (up to 85%).

Hydrolysis to Carboxamide

The imidazoline intermediate undergoes hydrolysis with sodium hydroxide at 65–75°C to yield N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide. For the target compound, this step would instead target the 3-position, necessitating positional selectivity during nitrile placement.

Installation of the 5-Chlorothiophene-2-Amido Group

The 5-chlorothiophene-2-amido substituent is introduced via amide coupling:

Activation of 5-Chlorothiophene-2-Carboxylic Acid

The carboxylic acid is converted to an acid chloride (e.g., using thionyl chloride) or mixed anhydride for coupling.

Coupling to the Thienopyridine Amine

Reaction of the activated acid with the primary amine on the thienopyridine core (generated via hydrolysis of a nitrile or imidazoline) forms the amide bond. Conditions from WO2008010796A1 suggest using ethyl acetate as a solvent and maintaining temperatures below 60°C to prevent decomposition.

Final Salt Formation

The hydrochloride salt is precipitated using ethanolic hydrogen chloride, as described in CN102432626A:

Acid Addition

The free base is dissolved in ethanol and treated with hydrogen chloride gas or concentrated HCl.

Crystallization

Cooling to 0–5°C induces crystallization. Yields exceeding 90% are achievable with optimized stoichiometry.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Wilson, 1991)Method 2 (WO2008010796A1)Method 3 (CN102432626A)
Core FormationCyclization with CS₂Imidazoline intermediateMannich reaction
Methyl IntroductionPre-cyclization alkylationN/AReductive amination
Carboxamide FormationNitrile hydrolysisHydrolysis of imidazolineN/A
Salt PrecipitationNot describedEthanolic HClEthanolic HCl
Overall Yield~60%~75%~70%

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of thieno[2,3-c]pyridine derivatives typically involves cyclization reactions using thiophene and pyridine precursors. Key steps include:

  • Precursor selection : Use commercially available thiophene derivatives with reactive groups (e.g., amino or carboxyl) for amide bond formation .
  • Reaction conditions : Optimize temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., HATU for amide coupling) to enhance yield .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the hydrochloride salt .
  • Characterization : Validate purity via HPLC (>95%) and confirm structure using 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS .

Q. What safety protocols are critical when handling this compound?

Safety measures align with COSHH regulations:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation risks .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .
  • Spill management : Collect spills using vacuum systems with HEPA filters and dispose as hazardous waste .
  • First aid : Immediate eye irrigation with saline solution for accidental exposure .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

Integrate quantum chemical calculations (e.g., DFT for electron density mapping) and machine learning to predict structure-activity relationships (SAR):

  • Reaction path optimization : Use software like Gaussian or ORCA to simulate cyclization energetics and identify rate-limiting steps .
  • Docking studies : Model interactions with target proteins (e.g., kinases) via AutoDock Vina to prioritize derivatives with high binding affinity .
  • Data-driven synthesis : Apply ICReDD’s feedback loop, where experimental results refine computational models for iterative optimization .

Q. How should researchers resolve contradictions in biological activity data across similar analogs?

Contradictions may arise from assay variability or structural nuances. Address this via:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine as a reference inhibitor) .
  • Metabolic stability testing : Compare hepatic microsome half-lives (e.g., human vs. murine) to clarify species-specific discrepancies .
  • Crystallography : Resolve 3D structures of compound-protein complexes to identify critical binding motifs (e.g., chloro-thiophene interactions with hydrophobic pockets) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

Adopt a factorial design of experiments (DoE):

  • Variables : Vary substituents (e.g., methyl vs. ethyl at position 6) and functional groups (e.g., carboxamide vs. ester) .
  • Response metrics : Measure IC50_{50} values, solubility (via shake-flask method), and logP (HPLC-derived) .
  • Statistical analysis : Use ANOVA to identify significant variables (p < 0.05) and construct SAR heatmaps .

Q. How can reaction fundamentals inform scalable reactor design for this compound?

Scale-up requires:

  • Kinetic profiling : Determine rate constants (k) via in-situ FTIR to optimize residence time in flow reactors .
  • Mixing efficiency : Use computational fluid dynamics (CFD) to model turbulence in microreactors, ensuring uniform reagent distribution .
  • Thermal management : Incorporate cooling jackets to dissipate exothermic heat during cyclization .

Methodological Considerations

Q. What analytical techniques best characterize degradation products under stress conditions?

  • Forced degradation : Expose the compound to UV light (ICH Q1B), acidic (0.1M HCl), and oxidative (3% H2_2O2_2) conditions .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) using a C18 column and electrospray ionization .
  • Stability indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity and accuracy .

Q. How can researchers validate the hydrochloride salt’s stoichiometry?

  • Elemental analysis : Compare experimental vs. theoretical C/N ratios (e.g., C15_{15}H17_{17}ClN3_3O2_2S·HCl requires 42.1% carbon) .
  • Titration : Perform potentiometric titration with 0.1M NaOH to confirm 1:1 molar ratio of free base to HCl .

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